Ethyl 6-oxo-6-(3-thienyl)hexanoate

Description

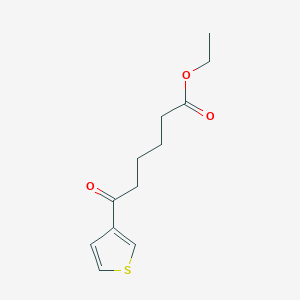

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-thiophen-3-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTMCBRGRPRAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463053 | |

| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333355-34-3 | |

| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Oxo 6 3 Thienyl Hexanoate

Retrosynthetic Dissection and Strategic Bond Formations

A retrosynthetic analysis of ethyl 6-oxo-6-(3-thienyl)hexanoate reveals several key bond disconnections that inform the forward synthetic strategy. The most logical disconnections are at the C-C bond between the carbonyl group and the thiophene (B33073) ring, and the ester linkage. This leads to two primary retrosynthetic pathways:

Pathway A: Acylation-based approach. This pathway involves the formation of the bond between the thiophene ring and the hexanoyl chain via an acylation reaction. The key synthons are a nucleophilic 3-thienyl species and an electrophilic 6-carbon chain with an ester terminus.

Pathway B: Cross-coupling approach. This strategy also targets the thiophene-acyl bond but utilizes a cross-coupling reaction between a 3-thienyl organometallic reagent and an appropriate derivative of ethyl adipoyl chloride.

The ester functionality is typically introduced at the beginning or end of the synthesis through standard esterification procedures.

Approaches to the 6-Oxo-hexanoate Skeleton Synthesis

The construction of the 6-oxo-hexanoate backbone is a foundational aspect of the synthesis. This can be achieved through various carbon-carbon bond-forming reactions and subsequent functional group interconversions.

Carbon-Carbon Bond Forming Reactions

The formation of the carbon skeleton can be approached through several established organic reactions.

| Reaction Type | Reactants | Reagents and Conditions | Product |

| Friedel-Crafts Acylation | Benzene (B151609) (as a model), Adipoyl chloride | Lewis Acid (e.g., AlCl₃) | 6-oxo-6-phenylhexanoic acid derivative |

| Condensation Reactions | Aldehyde, Levulinic acid | Piperidine (B6355638), Acetic acid in Toluene | 6-aryl-4-oxohex-5-enoic acids Current time information in Bangalore, IN. |

| Alkylation of Enolates | Ketone enolate, Alkyl vinyl ketone | Base (e.g., L-proline) | Cyclohexenone derivative (via Robinson Annulation) |

Table 1: Examples of Carbon-Carbon Bond Forming Reactions for Skeleton Synthesis

One of the most direct methods is the Friedel-Crafts acylation . While typically used for aromatic substrates, the underlying principles can be adapted. For instance, reacting an appropriate aromatic compound with adipoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can form a 6-aryl-6-oxohexanoic acid derivative. sorbonne-universite.fr However, the harsh conditions and potential for side reactions are notable drawbacks. echemi.com

Condensation reactions , such as the Knoevenagel or aldol-type condensations, offer another avenue. For example, the condensation of an aldehyde with levulinic acid can yield unsaturated oxo acids, which can be further modified. Current time information in Bangalore, IN. The Robinson annulation, a sequential Michael addition and aldol (B89426) condensation, is a powerful tool for constructing cyclic systems that could potentially be cleaved to yield the desired linear chain.

Functional Group Interconversions Leading to the Ketone and Ester

Once a basic carbon skeleton is in place, functional group interconversions are necessary to install the ketone and ester functionalities at the correct positions.

A common precursor is adipic acid monoethyl ester, which can be converted to its acid chloride, ethyl 6-chloro-6-oxohexanoate. google.com This acid chloride is a key intermediate, poised for reaction with a nucleophilic thiophene derivative. The synthesis of this precursor from monoethyl adipate (B1204190) can be achieved using reagents like thionyl chloride or bis(trichloromethyl) carbonate. google.comnih.gov

Introduction of the 3-Thienyl Moiety

The regioselective introduction of the 3-thienyl group is the most critical and challenging step in the synthesis of this compound. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, but with a strong preference for the 2-position. stackexchange.com Therefore, strategies must be employed to direct the substitution to the 3-position.

Cross-Coupling Strategies for Thiophene Attachment

To circumvent the regioselectivity issues of direct Friedel-Crafts acylation, cross-coupling reactions are a more reliable approach. These methods involve the reaction of an organometallic derivative of 3-halothiophene with the electrophilic ethyl 6-chloro-6-oxohexanoate.

| Coupling Reaction | Thiophene Reagent | Coupling Partner | Catalyst |

| Grignard Coupling | 3-Thienylmagnesium bromide | Ethyl 6-chloro-6-oxohexanoate | - |

| Suzuki Coupling | 3-Thienylboronic acid | Ethyl 6-chloro-6-oxohexanoate | Palladium catalyst (e.g., Pd(PPh₃)₄) |

| Negishi Coupling | 3-Thienylzinc chloride | Ethyl 6-chloro-6-oxohexanoate | Palladium or Nickel catalyst |

Table 2: Cross-Coupling Strategies for 3-Thienyl Moiety Introduction

The Grignard reaction is a powerful tool for this transformation. 3-Bromothiophene can be readily converted to 3-thienylmagnesium bromide. Subsequent reaction with ethyl 6-chloro-6-oxohexanoate would yield the desired product. This approach offers a direct and often high-yielding route to the target molecule.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Negishi couplings, provide milder and more functional group tolerant alternatives. In a Suzuki coupling, 3-thienylboronic acid would be coupled with the acyl chloride. For a Negishi coupling, an organozinc reagent, 3-thienylzinc chloride, would be employed. These methods are known for their high efficiency and selectivity.

Cyclization Reactions for Thiophene Ring Construction

While less common for this specific target, it is theoretically possible to construct the thiophene ring with the hexanoate (B1226103) chain already attached. The Gewald reaction, for example, allows for the synthesis of 2-aminothiophenes from α-mercapto ketones or aldehydes and activated nitriles. A modified approach could potentially lead to a 3-acylthiophene derivative, although this would likely involve a more convoluted synthetic sequence.

Ethyl Ester Formation Techniques

The synthesis of this compound can be strategically approached in two primary ways: by introducing the ethyl ester at the beginning of the synthetic sequence or by esterifying the corresponding carboxylic acid at a later stage. The two most relevant techniques for the formation of the ethyl ester in this context are Fischer esterification and reactions involving pre-activated acyl species.

Fischer Esterification

Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. operachem.comurfu.ru In the context of this compound, this would involve the reaction of 6-oxo-6-(3-thienyl)hexanoic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). operachem.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, which also often serves as the solvent. operachem.commasterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can also be employed to increase the yield of the desired ester. operachem.com

Table 1: General Conditions for Fischer Esterification

| Parameter | Typical Conditions |

| Reactants | 6-oxo-6-(3-thienyl)hexanoic acid, Ethanol (excess) |

| Catalyst | Concentrated H₂SO₄, p-TsOH |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and purification |

This table presents generalized conditions for Fischer esterification and may require optimization for the specific substrate.

Transesterification

While less common for the primary synthesis of a specific ester like this, transesterification could theoretically be employed. This would involve reacting a different ester of 6-oxo-6-(3-thienyl)hexanoic acid (e.g., the methyl or benzyl (B1604629) ester) with ethanol in the presence of an acid or base catalyst to yield the ethyl ester. However, this method is generally more applicable for the large-scale production of simple esters or when the starting ester is more readily available than the corresponding carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement

The primary synthetic route would likely involve the Friedel-Crafts acylation of thiophene with a suitable six-carbon acylating agent that already contains the ethyl ester functionality. A plausible precursor is ethyl 6-chloro-6-oxohexanoate. google.comorganic-chemistry.org This acyl chloride can be synthesized from monoethyl adipate. google.com

The Friedel-Crafts acylation of thiophene is known to be highly regioselective, favoring substitution at the 2-position due to the greater stabilization of the cationic intermediate. nih.govstackexchange.com However, acylation at the 3-position, as required for the target molecule, is also possible, though it may require specific catalysts or reaction conditions to achieve selectivity. The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation. iitk.ac.in Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). iitk.ac.in

Table 2: Factors for Optimization in the Synthesis of this compound

| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Purity |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | Affects reactivity and can influence regioselectivity. |

| Solvent | Can influence the solubility of reactants and catalyst activity. | |

| Temperature | Higher temperatures can increase reaction rate but may lead to side products. | |

| Reactant Ratio | Stoichiometry of thiophene to the acylating agent can affect yield. | |

| Fischer Esterification | Catalyst Concentration | Higher concentrations can speed up the reaction but may cause degradation. |

| Ethanol Excess | A larger excess shifts the equilibrium towards the product. | |

| Water Removal | Crucial for driving the reaction to completion. |

This table provides a framework for optimizing the key reaction steps in the synthesis.

Recent research has explored greener and more efficient catalysts for Friedel-Crafts acylations, including solid acid catalysts and metal triflates, which can offer advantages in terms of handling, recovery, and waste reduction. organic-chemistry.org For Fischer esterification, using a large excess of ethanol not only drives the equilibrium but also serves as a solvent, simplifying the reaction setup. masterorganicchemistry.com Kinetic studies of similar esterifications have shown that monitoring the reaction progress can help in determining the optimal reaction time to maximize yield and minimize byproduct formation. acs.org

Stereoselective Synthesis Approaches (if applicable)

The structure of this compound itself is achiral. However, the ketone group at the 6-position provides a handle for introducing a stereocenter through stereoselective reduction to the corresponding alcohol, Ethyl 6-hydroxy-6-(3-thienyl)hexanoate. This subsequent transformation is a key consideration for the synthesis of chiral derivatives.

Several methods are available for the stereoselective reduction of ketones, which could be applied to this system. These can be broadly categorized into enzymatic and chemical methods.

Enzymatic Reduction

Yeast and other microorganisms contain oxidoreductase enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. The stereochemical outcome (R or S alcohol) depends on the specific enzyme and substrate. For a related compound, tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate, yeast-catalyzed reduction has been shown to be effective. nih.gov This suggests that a similar biocatalytic approach could be developed for the stereoselective reduction of this compound.

Chemical Reduction

A variety of chiral chemical reagents and catalysts can be employed for the asymmetric reduction of ketones. These include:

Chiral Borane (B79455) Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) in combination with a stoichiometric reducing agent like borane can achieve high enantioselectivity in the reduction of various ketones.

Chiral Metal Hydride Reagents: Modifying common hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with chiral ligands can create a chiral environment around the hydride source, leading to enantioselective reduction.

Asymmetric Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to the ketone, catalyzed by a chiral transition metal complex, often containing ruthenium, rhodium, or iridium. wikipedia.org

The choice of method would depend on the desired enantiomer, the scalability of the reaction, and the cost and availability of the chiral catalyst or reagent.

Table 3: Potential Stereoselective Reduction Methods for the Keto Group

| Method | Chiral Source | Stoichiometric Reductant | General Applicability |

| Enzymatic Reduction | Oxidoreductase (e.g., in yeast) | Cofactor (e.g., NADPH) | Substrate dependent, environmentally friendly |

| CBS Reduction | Oxazaborolidine catalyst | Borane (BH₃) | Broadly applicable for aryl ketones |

| Asymmetric Transfer Hydrogenation | Chiral ligand-metal complex | Isopropanol, Formic Acid | Efficient for a wide range of ketones |

This table summarizes potential strategies for introducing a stereocenter via reduction of the ketone functionality.

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Oxo 6 3 Thienyl Hexanoate

Reactivity Profiles of the Keto Group

The ketone carbonyl group in Ethyl 6-oxo-6-(3-thienyl)hexanoate is a primary site for chemical transformations, susceptible to attack by nucleophiles and capable of participating in condensation reactions.

Nucleophilic Addition Reactions (e.g., with organometallics, amines)

The electrophilic carbon of the keto group readily reacts with a variety of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl, forming a tertiary alcohol upon workup. The specific nature of the R group and the reaction conditions would determine the efficiency of the reaction.

Similarly, primary and secondary amines can undergo nucleophilic addition to the keto group to form a hemiaminal intermediate, which can then dehydrate to yield an imine or enamine, respectively. The reaction is typically catalyzed by acid.

Table 1: Predicted Nucleophilic Addition Reactions of the Keto Group

| Nucleophile | Reagent Example | Predicted Product | General Conditions |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Ethyl 6-hydroxy-6-phenyl-6-(3-thienyl)hexanoate | Anhydrous ether or THF, followed by aqueous workup |

| Primary Amine | Aniline (PhNH2) | Ethyl 6-(phenylimino)-6-(3-thienyl)hexanoate | Acid catalyst (e.g., TsOH), azeotropic removal of water |

| Secondary Amine | Morpholine | Ethyl 6-(morpholino)-6-(3-thienyl)hex-5-enoate | Acid catalyst, Dean-Stark trap |

Enolization and Condensation Pathways (e.g., aldol (B89426) reactions, Knoevenagel condensations)

The presence of α-hydrogens on the carbon adjacent to the keto group allows for enolization, a key step in several condensation reactions. Under basic or acidic conditions, this compound can act as a nucleophile in its enol or enolate form.

In an aldol reaction , the enolate can react with an aldehyde or another ketone. For instance, a self-condensation reaction could occur, though it is more likely to react with a more electrophilic aldehyde partner if one is present.

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine. This reaction would lead to the formation of a new carbon-carbon double bond. For instance, a reaction with ethyl cyanoacetate (B8463686) could yield a substituted alkene. echemi.com

Transformations of the Ester Functionality

The ethyl ester group of the molecule is another reactive center, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Kinetics

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-oxo-6-(3-thienyl)hexanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Saponification , or base-promoted hydrolysis, is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The rate of this second-order reaction is dependent on the concentration of both the ester and the base. While specific kinetic data for this compound is not available, studies on similar keto esters indicate that the reaction follows second-order kinetics. asianpubs.org The rate constant would be influenced by factors such as temperature and the solvent system used. asianpubs.orgchemrxiv.org

Table 2: General Kinetic Parameters for Ester Hydrolysis (Based on Analogs)

| Reaction Type | General Rate Law | Expected Rate Determining Step | Influencing Factors |

| Acid-Catalyzed Hydrolysis | Rate = k[Ester][H+] | Nucleophilic attack of water on the protonated carbonyl | Acid concentration, temperature |

| Saponification | Rate = k[Ester][OH-] | Nucleophilic attack of hydroxide on the carbonyl | Base concentration, temperature, solvent polarity |

Aminolysis and Transamidation Reactions

The reaction of the ester with an amine, known as aminolysis , results in the formation of an amide. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. The nucleophilicity of the amine plays a crucial role in the reaction rate.

Transamidation , the reaction with an amide, is also possible but is typically less favorable and requires more forcing conditions. The mechanism for aminolysis involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group.

Chemical Behavior of the 3-Thienyl Ring

The 3-thienyl ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The sulfur atom in the ring influences the regioselectivity of these substitutions. The presence of the keto-acyl side chain, which is deactivating, will direct incoming electrophiles primarily to the C5 position of the thiophene (B33073) ring, and to a lesser extent, the C2 position.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C5 position.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions, using a Lewis acid catalyst, would also be directed to the less sterically hindered and electronically favored positions of the thiophene ring.

The stability of the thiophene ring is generally high, but it can be susceptible to ring-opening reactions under certain harsh conditions, such as with strong reducing agents like Raney nickel.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. The regioselectivity of these reactions is governed by the electronic properties of the existing substituent, in this case, the 6-ethoxycarbonyl-1-oxohexyl group attached at the 3-position.

The acyl group is deactivating and meta-directing in benzene (B151609) chemistry. However, in the more reactive thiophene system, the directing effects can be more complex. The sulfur atom can stabilize an adjacent positive charge through resonance. For an electrophilic attack on a 3-substituted thiophene, the substitution pattern is influenced by the nature of the substituent. The acyl group at the 3-position deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

Considering the directing effects, electrophilic substitution is expected to occur at the C5 position, which is para to the deactivating acyl group and activated by the sulfur atom. Attack at the C2 position would be less favored due to the proximity to the deactivating group. The C4 position is also a possibility, being ortho to the deactivating group. The stability of the intermediate sigma complex (arenium ion) is a key factor in determining the major product. Attack at the 2-position of thiophene generally leads to a more stable intermediate due to the ability to draw three resonance structures. stackexchange.comechemi.com In contrast, attack at the 3-position results in an intermediate with only two resonance structures. stackexchange.comechemi.com

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | Ethyl 2-nitro-6-oxo-6-(3-thienyl)hexanoate and Ethyl 5-nitro-6-oxo-6-(3-thienyl)hexanoate | The C2 and C5 positions are the most activated positions on the thiophene ring. The acyl group at C3 directs incoming electrophiles to C5 (meta). |

| Bromine (Br₂) in Acetic Acid | Ethyl 2-bromo-6-oxo-6-(3-thienyl)hexanoate and Ethyl 5-bromo-6-oxo-6-(3-thienyl)hexanoate | Halogenation of 3-acylthiophenes typically yields a mixture of 2- and 5-halo derivatives. |

| Acyl Chloride/AlCl₃ | Ethyl 2-acyl-6-oxo-6-(3-thienyl)hexanoate and Ethyl 5-acyl-6-oxo-6-(3-thienyl)hexanoate | Friedel-Crafts acylation is expected to favor the 2- and 5-positions due to the electronic and steric factors. |

Oxidation and Reduction Chemistry of the Thiophene Ring

The thiophene ring in this compound can undergo both oxidation and reduction, although these transformations often require specific reagents to avoid reactions at the ketone and ester functionalities.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and then to a sulfone. These oxidized thiophenes are useful intermediates in organic synthesis. However, the presence of an electron-withdrawing acyl group on the thiophene ring makes it less susceptible to oxidation compared to electron-rich thiophenes. Strong oxidizing agents are typically required.

Reduction: The thiophene ring is relatively resistant to catalytic hydrogenation under conditions that would typically reduce a benzene ring. This allows for the selective reduction of other functional groups in the molecule. However, under more forcing conditions or with specific catalysts, the thiophene ring can be reduced. For instance, Raney nickel is known to cause desulfurization and reduction of the thiophene ring, leading to a saturated hydrocarbon chain. This reaction, however, would also likely reduce the ketone functionality.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a ketone and an ester group separated by a flexible alkyl chain, presents the possibility of intramolecular reactions.

Intramolecular Cyclization: Intramolecular aldol-type condensations or Claisen condensations could potentially occur. For instance, under basic conditions, the enolate of the ketone could attack the ester carbonyl, leading to a cyclic β-diketone after a Dieckmann condensation. Alternatively, an intramolecular Friedel-Crafts acylation could occur where the ester, after conversion to a more reactive acylating species, attacks the thiophene ring. The feasibility of such a reaction would depend on the chain length and the activation of the thiophene ring. Studies on the cyclization of γ- and δ-keto esters have shown that such intramolecular reactions are viable routes to cyclic compounds. researchgate.netnih.gov For this compound, an intramolecular cyclization could lead to the formation of a six- or seven-membered ring fused to the thiophene nucleus.

Rearrangement Processes: Rearrangement reactions are less common for this type of structure under typical conditions. However, under specific catalytic or photochemical conditions, rearrangements involving the thiophene ring or the side chain could be envisaged, although no specific examples for this compound have been reported in the literature.

Reaction Kinetics and Thermodynamical Analyses

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce. However, insights can be drawn from studies on related reactions, such as the Friedel-Crafts acylation of thiophene.

The Friedel-Crafts acylation of thiophene is known to be much faster than that of benzene, reflecting the higher reactivity of the thiophene ring. The reaction is typically exothermic. The use of solid acid catalysts has been investigated to improve the efficiency and selectivity of these reactions. tsijournals.com For instance, the acylation of thiophene with acetic anhydride (B1165640) has been studied over various solid acid catalysts, providing data on conversion rates and the influence of reaction parameters. tsijournals.com

Table 2: Kinetic Data for the Acetylation of Thiophene with Acetic Anhydride over Hβ Zeolite Catalyst

| Reaction Temperature (K) | Molar Ratio (Thiophene:Acetic Anhydride) | Time for >99% Conversion (h) |

| 333 | 1:3 | 2 |

| 353 | 1:3 | 0.5 |

Data adapted from a study on the acylation of thiophene. tsijournals.com This table provides a general idea of the reaction conditions and is not specific to this compound.

The thermodynamic parameters for the acylation of thiophene would show a negative enthalpy change (exothermic) and a negative entropy change (due to the combination of two molecules into one). The Gibbs free energy change would be negative, indicating a spontaneous reaction under appropriate conditions.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Ethyl 6-oxo-6-(3-thienyl)hexanoate provides a proton-by-proton map of the molecule. The chemical shift of each proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield).

In the predicted ¹H NMR spectrum of this compound, the protons of the ethyl ester group are expected to produce a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and would likely appear as a quartet, while the terminal methyl protons (-CH3) would appear as a triplet further upfield. The protons on the aliphatic chain would present as multiplets in the intermediate region of the spectrum. The protons on the thiophene (B33073) ring are in a distinct aromatic region and are expected to show characteristic splitting patterns based on their coupling with each other. The proton at the 2-position of the thiophene ring is anticipated to be the most deshielded due to its proximity to the sulfur atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | dd | 1H | Thienyl H (C2) |

| ~7.60 | dd | 1H | Thienyl H (C5) |

| ~7.30 | dd | 1H | Thienyl H (C4) |

| 4.12 | q | 2H | -OCH2CH3 |

| 2.95 | t | 2H | -CH2CO- |

| 2.35 | t | 2H | -CH2COO- |

| 1.70 | m | 4H | -CH2CH2- |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

For this compound, the carbonyl carbons of the ketone and the ester are expected to be the most downfield signals, typically appearing in the 170-200 ppm region. The carbon atoms of the thiophene ring will resonate in the aromatic region (around 120-145 ppm). The carbons of the ethyl group and the aliphatic chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~198.0 | C=O (Ketone) |

| ~173.0 | C=O (Ester) |

| ~143.0 | Thienyl C (C3) |

| ~133.0 | Thienyl C (C2) |

| ~127.0 | Thienyl C (C5) |

| ~126.0 | Thienyl C (C4) |

| ~60.5 | -OCH2CH3 |

| ~42.0 | -CH2CO- |

| ~34.0 | -CH2COO- |

| ~28.5 | Aliphatic -CH2- |

| ~24.5 | Aliphatic -CH2- |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

To unambiguously assign all proton and carbon signals and to understand the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons in the ethyl group and along the aliphatic chain, as well as between the coupled protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for instance, showing a correlation from the protons on the carbon adjacent to the keto group to the carbonyl carbon itself, and to the carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While not critical for the constitutional analysis of this flexible molecule, NOESY could provide information about the through-space proximity of protons, which can be useful in determining preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the molecular ion peak (M+) confirming the molecular weight and the fragment ions providing clues to the structure.

For this compound (Molecular Weight: 240.32 g/mol ), the molecular ion peak would be expected at m/z 240. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl groups. Cleavage next to the keto group could lead to the formation of a thienoyl cation (C5H3OS+, m/z 111) and a C7H13O2 radical.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage, which could lead to a neutral enol fragment and a charged alkene.

Cleavage of the ester group , leading to the loss of the ethoxy group (-OC2H5, m/z 45) or the entire ethyl ester functionality.

Table 3: Plausible EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 240 | [M]+ (Molecular Ion) |

| 195 | [M - OC2H5]+ |

| 111 | [C4H3S-CO]+ |

Note: This represents a theoretical fragmentation pattern.

Soft ionization techniques like Electrospray Ionization (ESI) are less energetic than EI and typically result in less fragmentation. ESI-MS is particularly useful for confirming the molecular weight of a compound as it often produces the protonated molecule [M+H]+ or adducts with other cations like sodium [M+Na]+. For this compound, ESI-MS would be expected to show a prominent peak at m/z 241 [M+H]+ and/or 263 [M+Na]+, providing clear evidence for the molecular formula. These techniques are generally preferred when the primary goal is to determine the molecular weight without inducing significant fragmentation.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a crucial technique for determining the structure of unknown compounds by analyzing their fragmentation patterns. In a hypothetical MS/MS experiment of this compound (m/z 240.08), the molecular ion would be subjected to collision-induced dissociation to generate a series of fragment ions. The fragmentation would likely occur at the most labile bonds, primarily adjacent to the carbonyl groups and the ester functionality.

Key predicted fragmentation pathways would include:

Alpha-cleavage at the ketone, leading to the formation of a stable thienoyl cation.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the ketonic oxygen, followed by the elimination of a neutral alkene.

Cleavage of the ester group , resulting in the loss of the ethoxy group or ethylene.

Table 1: Predicted MS/MS Fragmentation of this compound

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 211 | [C10H11O2S]+ | Loss of ethyl group (-C2H5) |

| 195 | [C10H11OS]+ | Loss of ethoxy group (-OC2H5) |

| 167 | [C8H7OS]+ | Cleavage at the C-C bond alpha to the ester carbonyl |

| 139 | [C6H3OS]+ | Alpha-cleavage at the ketone with charge retention on the thienoyl fragment |

| 111 | [C5H3S]+ | Thienyl cation |

This table represents predicted fragmentation patterns and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ketone, ester, and thiophene functionalities.

The most prominent peaks would be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (ketone and ester), two distinct, strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹. The exact positions would be influenced by the electronic environment. The ketone carbonyl, being adjacent to the electron-rich thiophene ring, may absorb at a slightly lower wavenumber compared to the ester carbonyl.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Thiophene ring |

| 2950-2850 | C-H stretch | Aliphatic chain |

| ~1735 | C=O stretch | Ethyl ester |

| ~1680 | C=O stretch | Thienyl ketone |

| ~1450 | C-H bend | Aliphatic chain |

| ~1250 | C-O stretch | Ester |

| ~800-700 | C-H out-of-plane bend | 3-substituted thiophene |

This table is a prediction based on typical functional group frequencies and requires experimental validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the thienyl ketone chromophore. Thiophene itself exhibits strong absorption in the UV region. The conjugation of the thiophene ring with the carbonyl group of the ketone will shift the absorption to longer wavelengths (a bathochromic shift).

It is anticipated that the spectrum will show a strong absorption band (π → π* transition) and a weaker band at a longer wavelength (n → π* transition) characteristic of α,β-unsaturated ketones.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~250-280 | High | π → π | Thienyl ketone |

| ~320-350 | Low | n → π | Thienyl ketone |

These values are estimations and are dependent on the solvent used for the analysis. Experimental data is necessary for confirmation.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis (if single crystals available)

Key structural features that could be elucidated include:

The planarity of the thiophene ring.

The conformation of the hexanoate (B1226103) chain, which may adopt a folded or extended conformation to minimize steric hindrance.

The relative orientation of the thienyl group with respect to the rest of the molecule.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which would dictate the crystal packing.

As no experimental crystallographic data is currently available, a hypothetical data table cannot be generated. The successful crystallization and subsequent X-ray diffraction analysis would be invaluable for a complete structural understanding of this compound.

Computational and Theoretical Studies on Ethyl 6 Oxo 6 3 Thienyl Hexanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure in its ground state. For Ethyl 6-oxo-6-(3-thienyl)hexanoate, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| C-C (thienyl) | ~1.38 - 1.44 Å | |

| C-S (thienyl) | ~1.72 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C(O)-C | ~119° |

| C-S-C (thienyl) | ~92° |

Note: These are typical, expected values and not from a specific calculation on this molecule.

Ab initio molecular orbital theory encompasses a class of methods that solve the Schrödinger equation from first principles, without the use of empirical parameters. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, these methods can be used to refine the understanding of the electronic structure and energies of this compound, providing a benchmark for other computational approaches.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be centered around the carbonyl groups.

Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.8 | Energy released upon gaining an electron |

Note: These values are hypothetical and serve as an illustration of what a computational study would reveal.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red and yellow areas typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue and green areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com This is achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, resulting in a potential energy surface. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity. For this molecule, key rotations would be around the C-C bonds of the hexanoate (B1226103) chain and the bond connecting the chain to the thiophene ring.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. researchgate.net

Computed NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can aid in the assignment of experimental NMR signals.

Computed IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an Infrared (IR) spectrum. researchgate.net These calculations can help in assigning the vibrational modes to specific functional groups, such as the C=O stretching of the ketone and ester groups, and the characteristic vibrations of the thiophene ring.

Illustrative Theoretically Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| C-H stretch (aliphatic) | 2950 - 3000 | Hexanoate chain |

| C-H stretch (thienyl) | 3100 - 3150 | Thiophene ring |

| C=O stretch (ester) | ~1735 | Ethyl ester |

| C=O stretch (keto) | ~1680 | Thienyl ketone |

| C-S stretch (thienyl) | ~690 | Thiophene ring |

Note: These are characteristic frequency ranges and not the result of a specific calculation.

Reaction Mechanism Elucidation through Transition State Modeling

The reactivity of this compound is largely governed by the ketone functional group, which is susceptible to nucleophilic attack. Transition state modeling, a cornerstone of computational chemistry, allows for the detailed examination of the high-energy, transient structures that molecules pass through during a chemical reaction. These models are instrumental in understanding reaction pathways, predicting reaction rates, and explaining stereoselectivity.

A common reaction involving ketones is their reduction to alcohols, for instance, using a hydride reagent like sodium borohydride (B1222165). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orglibretexts.org Computational methods, particularly Density Functional Theory (DFT), can be employed to map out the potential energy surface of this reaction. acs.orgvu.nl

The transition state for the hydride attack on the carbonyl carbon of this compound would feature a partially formed C-H bond and a partially broken C=O π-bond. academie-sciences.fr The geometry of this transition state is not perfectly tetrahedral or trigonal planar but an intermediate structure. youtube.com The presence of the 3-thienyl group influences the electronic properties of the carbonyl group, affecting the energy barrier of the reaction. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in resonance, which in turn affects the electrophilicity of the carbonyl carbon. e-bookshelf.denih.gov

A hypothetical reaction coordinate diagram for the nucleophilic attack on this compound is presented below. The diagram illustrates the energy changes as the reactants (ketone and nucleophile) proceed through the transition state to form the product (an alkoxide intermediate).

Reaction Coordinate Diagram for Nucleophilic Attack A graphical representation of the energy profile for the nucleophilic addition to the carbonyl group of this compound, showing the reactants, transition state, and product.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Nu⁻) | 0 |

| Transition State | +15 |

| Product (Alkoxide) | -10 |

This interactive table presents a simplified energy profile. The actual values would depend on the specific nucleophile and solvent system.

Furthermore, detailed analysis of the transition state structure can provide insights into bond lengths and angles at the point of highest energy.

Predicted Transition State Geometries for Hydride Attack A table of predicted bond lengths and angles for the transition state of the hydride attack on this compound, based on DFT calculations of similar systems.

| Parameter | Value |

| C=O bond length (Å) | 1.28 |

| C-H (hydride) bond length (Å) | 1.50 |

| Nu-C-O bond angle (°) | 110 |

| O-C-C(thienyl) bond angle (°) | 115 |

| O-C-C(alkyl) bond angle (°) | 112 |

This interactive table provides hypothetical yet plausible geometric parameters for the transition state.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of the solvent and the nature of intermolecular interactions. pku.edu.cnnih.gov For a molecule like this compound, with its amphiphilic character, MD simulations can reveal how the flexible ethyl hexanoate chain and the polar 3-thienyl ketone head interact with different solvent environments. researchgate.net

In a polar solvent such as water or ethanol (B145695), the polar 3-thienyl ketone moiety is expected to engage in favorable dipole-dipole interactions and potentially hydrogen bonding with the solvent molecules. acs.orgvu.nl Conversely, the nonpolar ethyl hexanoate chain would be subject to hydrophobic effects, leading to specific conformational preferences to minimize its exposure to the polar solvent. In a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces, and the molecule would likely adopt a more extended conformation.

MD simulations can quantify the various types of intermolecular interactions, including electrostatic and van der Waals forces, between the solute and solvent molecules. The analysis of these interactions is crucial for understanding solubility, aggregation behavior, and the stabilization of different conformers. The interaction energy between molecules can be decomposed into several components, such as electrostatic, exchange, dispersion, and induction energies. mdpi.comnih.gov For thiophene derivatives, π-π stacking and other non-covalent interactions can also play a significant role in their condensed-phase behavior. najah.edu

Hypothetical Intermolecular Interaction Energies in Different Solvents A table summarizing the expected dominant intermolecular interaction energies between this compound and different solvent molecules, as would be determined from MD simulations.

| Solvent | Dominant Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding & Dipole-Dipole | -5 to -10 |

| Ethanol | Dipole-Dipole & Hydrogen Bonding | -3 to -8 |

| Hexane | Van der Waals (Dispersion) | -1 to -3 |

| Dichloromethane | Dipole-Dipole | -2 to -5 |

This interactive table presents hypothetical interaction energy ranges. The actual values are dependent on the force field used in the simulation and the specific conformations.

The conformational flexibility of the ethyl hexanoate chain is another aspect that can be explored through MD simulations. nih.gov The dihedral angles along the alkyl chain can be monitored over time to identify the most populated conformers in a given solvent.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistical relationship between a set of molecular descriptors and an experimental property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

For this compound and a series of related compounds, a QSPR model could be developed to predict a variety of physicochemical properties, such as boiling point, solubility, or chromatographic retention times. The development of a QSPR model typically involves the following steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

For a series of thienyl ketones, relevant descriptors might include:

Topological descriptors: Molecular weight, number of atoms, branching indices.

Geometric descriptors: Molecular surface area, molecular volume.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies. nih.govmdpi.com

A hypothetical QSPR model for predicting the boiling point of a series of 1-(3-thienyl)alkan-1-ones could take the following linear form:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) + c₃*(Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Hypothetical Data for a QSPR Model of Thienyl Ketones A table illustrating the type of data that would be used to develop a QSPR model for predicting the boiling point of a series of 1-(3-thienyl)alkan-1-ones.

| Compound | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Surface Area (Ų) | Experimental Boiling Point (°C) |

| 1-(3-thienyl)ethan-1-one | 126.17 | 2.8 | 150.2 | 214 |

| 1-(3-thienyl)propan-1-one | 140.20 | 2.9 | 165.8 | 228 |

| 1-(3-thienyl)butan-1-one | 154.23 | 2.9 | 181.4 | 242 |

| This compound | 240.32 | 3.2 | 245.1 | (Predicted) |

This interactive table contains hypothetical data for illustrative purposes. The predicted boiling point for this compound would be calculated using the established QSPR model.

Advanced Research Applications and Chemical Biology Explorations

Ethyl 6-oxo-6-(3-thienyl)hexanoate as a Key Synthon in Complex Molecule Synthesis

The structural features of this compound make it a valuable synthon, or synthetic building block, for the construction of more elaborate molecules. The presence of both a ketone and an ester group at different ends of a flexible hexanoate (B1226103) chain allows for a variety of selective chemical transformations.

The ketone moiety can participate in a wide range of reactions, including but not limited to:

Nucleophilic additions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to form tertiary alcohols.

Reductions: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

Enolate formation: The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in alkylation or acylation reactions.

The ester group, on the other hand, can undergo:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can change the ester group.

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.

Amidation: Reaction with amines can form the corresponding amide.

The thiophene (B33073) ring itself can also be functionalized through electrophilic aromatic substitution reactions, although the presence of the deactivating keto group would direct incoming electrophiles to the 4- and 5-positions of the 3-thienyl ring. The combination of these reactive sites makes this compound a versatile precursor for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.

Derivatization for the Synthesis of Novel Heterocyclic Systems (e.g., pyrimidine (B1678525), furan (B31954), or pyrrole (B145914) derivatives)

The 1,6-dicarbonyl nature of the corresponding carboxylic acid (after hydrolysis of the ester) or other derivatives of this compound makes it a prime candidate for the synthesis of various heterocyclic systems. While not a classical 1,4- or 1,5-dicarbonyl compound typically used in reactions like the Paal-Knorr synthesis, its functional groups can be exploited to construct rings. scribd.comwikipedia.orgresearchgate.net

Pyrimidine Derivatives: The Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea, is a well-established method for synthesizing dihydropyrimidines. wikipedia.orgorganic-chemistry.orgsennosbiotech.com While this compound is not a β-ketoester, its ketone functionality can react with an aldehyde and urea/thiourea in a similar fashion to potentially form pyrimidine-like structures. For instance, the Pinner synthesis of pyrimidines involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net By modifying the structure of this compound to introduce another carbonyl group at the appropriate position, access to pyrimidine derivatives could be achieved. clockss.orgorganic-chemistry.org

Furan Derivatives: The Paal-Knorr furan synthesis traditionally utilizes 1,4-dicarbonyl compounds. organic-chemistry.orgresearchgate.netyoutube.com Although this compound is a 1,6-ketoester, intramolecular cyclization could be envisioned under specific conditions, potentially after modification of the carbon backbone. For example, introduction of a leaving group at the C4 position could facilitate a cyclization to form a furan ring. The Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, presents another possible, albeit indirect, route. youtube.com

Pyrrole Derivatives: Similar to furan synthesis, the Paal-Knorr pyrrole synthesis requires a 1,4-dicarbonyl precursor to react with ammonia (B1221849) or a primary amine. pharmaguideline.comwikipedia.org The Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, could be a more plausible route. wikipedia.orgnih.govorganic-chemistry.org The ketone of this compound could be α-aminated, and the resulting compound could then be reacted with a suitable dicarbonyl compound to yield a pyrrole derivative.

| Heterocyclic System | Key Synthetic Reaction | Potential Role of this compound Derivative |

| Pyrimidine | Biginelli Reaction / Pinner Synthesis | As a modified keto-ester or dicarbonyl component. wikipedia.orgorganic-chemistry.orgsennosbiotech.commdpi.comslideshare.netclockss.orgorganic-chemistry.orgshd-pub.org.rsresearchgate.net |

| Furan | Paal-Knorr Synthesis / Feist-Benary Synthesis | As a modified 1,4-dicarbonyl precursor or α-halo ketone. organic-chemistry.orgresearchgate.netyoutube.comnih.govnih.gov |

| Pyrrole | Paal-Knorr Synthesis / Knorr Pyrrole Synthesis | As a modified 1,4-dicarbonyl precursor or as the α-amino ketone component. scribd.comresearchgate.netpharmaguideline.comwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net |

Development of Analogues for Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how the chemical structure of a compound influences its reactivity. For this compound, several analogues could be synthesized to probe these relationships.

Modifications to the Thienyl Ring: The electronic and steric properties of the thiophene ring can be systematically altered. For instance, substituting the thiophene ring with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) would modulate the electrophilicity of the ketone carbonyl. researchgate.net The position of the substituent on the thiophene ring would also influence reactivity. Furthermore, replacing the 3-thienyl group with a 2-thienyl group would provide insight into the effect of the heteroatom's position relative to the side chain. researchgate.netsigmaaldrich.comnih.gov

Alterations to the Aliphatic Chain: The length of the hexanoate chain can be varied to study the impact of chain length on intramolecular interactions and cyclization reactions. Introducing branching or unsaturation into the chain would affect its flexibility and conformation, which could in turn influence the reactivity of the terminal functional groups.

Changes to the Ester Group: The ethyl ester can be replaced with other alkyl esters (e.g., methyl, tert-butyl) to investigate the steric and electronic effects of the ester group on reaction rates and equilibria.

By synthesizing a library of such analogues and systematically studying their reaction kinetics and product distributions in various chemical transformations, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be developed. nih.gov

Design of Chemical Probes for Academic Investigations of Molecular Interactions (e.g., in vitro enzymatic studies)

Chemical probes are essential tools for studying biological systems. This compound can serve as a scaffold for the design of such probes. For instance, by incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the molecule, it can be used to track its localization and interactions within a biological system. nih.gov

The thienyl ketone moiety is of particular interest as it can act as a reactive handle for covalent modification of biological targets, such as enzymes. Ketones can form reversible covalent adducts with nucleophilic residues in proteins, such as the hydroxyl group of serine or the thiol group of cysteine. This property can be exploited to design inhibitors or activity-based probes for enzymes. For example, α-keto heterocycles have been shown to be potent inhibitors of proteases. nih.gov

Furthermore, the thiophene ring itself can participate in non-covalent interactions, such as π-stacking and hydrophobic interactions, with amino acid residues in a protein's active site. The development of fluorescent probes based on thieno-fused systems like BODIPY derivatives has been an active area of research. nih.gov By derivatizing this compound with a suitable fluorophore, it could potentially be developed into a probe for studying enzymatic activity or for imaging purposes.

Potential in Materials Science Research (e.g., as building blocks for functional polymers, if applicable)

The unique combination of a thiophene ring and reactive functional groups in this compound suggests its potential as a monomer for the synthesis of functional polymers. Thiophene-containing polymers are well-known for their conducting and semiconducting properties, making them valuable materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The ester and ketone functionalities of this compound could be utilized in several ways to incorporate it into a polymer backbone. For example:

Polyesterification: The ester group can be hydrolyzed to a carboxylic acid, which can then be polymerized with a diol to form a polyester. The thienyl ketone would then be a pendant group on the polymer chain, imparting specific properties to the material.

Polymerization through the thiophene ring: The thiophene ring can be polymerized through oxidative or metal-catalyzed cross-coupling reactions to form polythiophenes. The ester and ketone groups would then be side chains that could be further modified to tune the polymer's solubility, processability, and electronic properties. acs.org

Polymers with sulfur-containing backbones: The synthesis of poly(arylene thioether)s is another area where thienyl-containing monomers could be of interest. researchgate.net

The properties of the resulting polymers would be influenced by the structure of the monomer, the type of polymerization, and any post-polymerization modifications. The presence of the polar ketone and ester groups could enhance the solubility and processability of the polymers, which are often major challenges in the field of conducting polymers.

Green Chemistry Considerations in its Synthesis and Transformations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. shd-pub.org.rs These principles can be applied to both the synthesis of this compound and its subsequent transformations.

Greener Synthesis: Traditional methods for the synthesis of ketoesters often involve the use of stoichiometric amounts of hazardous reagents and volatile organic solvents. Green chemistry approaches would focus on:

Catalytic methods: Utilizing catalytic amounts of less toxic metals or organocatalysts to promote the desired reactions.

Alternative solvents: Employing greener solvents such as water, supercritical CO₂, or ionic liquids, or even performing reactions under solvent-free conditions. acs.org

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. wikipedia.org

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Greener Transformations: In the derivatization of this compound, green chemistry principles can also be applied. For example, in the synthesis of heterocyclic compounds, multi-component reactions like the Biginelli or Hantzsch syntheses are inherently more atom-economical than multi-step linear syntheses. sennosbiotech.comwikipedia.orgfiveable.mescribd.comorganic-chemistry.orgchemtube3d.com The use of biodegradable catalysts, such as caffeine (B1668208) in the Biginelli reaction, is another example of a green approach. shd-pub.org.rsresearchgate.net Photocatalytic methods that utilize visible light as a sustainable energy source are also gaining prominence. acs.org

By consciously applying these principles, the environmental footprint associated with the synthesis and use of this compound and its derivatives can be significantly reduced.

Q & A

Q. What experimental designs optimize reaction parameters for scale-up synthesis?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) optimizes variables (temperature, catalyst concentration, solvent ratio). For example, a 3² factorial design maximizes yield while minimizing byproduct formation. Pilot-scale reactors (e.g., continuous flow systems) validate scalability .

Q. Q. How do critical loci of CO₂/ethyl ester systems () inform purification strategies?

- Methodological Answer : Supercritical CO₂ extraction (scCO₂) leverages pressure-temperature-composition phase diagrams to isolate the compound from reaction mixtures. Critical points (e.g., ~31°C, 73 bar for CO₂/ethyl hexanoate) determine optimal extraction conditions, reducing solvent residues .

Advanced Applications

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The keto-thiophene moiety mimics natural substrates of hydroxamate-dependent metalloproteases. Competitive inhibition assays (e.g., MMP-9 inhibition in ) use fluorogenic substrates (e.g., DQ-collagen). IC₅₀ values are validated via Lineweaver-Burk plots .

Q. How is the compound utilized in flavor/aroma release studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.